N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide
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Overview
Description
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a quinoxaline moiety, a furan ring, and a brominated phenyl group
Mechanism of Action
Target of Action
The compound N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a derivative of quinoxaline . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives, such as brimonidine, have been used in the treatment of glaucoma and ocular hypertension
Biochemical Pathways
Quinoxaline derivatives have been found to have a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Result of Action
Quinoxaline derivatives have been found to have a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The suzuki–miyaura coupling reaction, which is widely used in the synthesis of organoboron compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling is often employed for forming the carbon-carbon bonds between these fragments .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a hydrogenated phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific electronic or photonic properties
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide: shares similarities with other quinoxaline derivatives and furan-containing compounds.
Quinoxaline derivatives: Known for their anticancer and antimicrobial properties.
Furan derivatives: Used in various medicinal and industrial applications due to their unique electronic properties.
Uniqueness
What sets this compound apart is its combination of a brominated phenyl group, a quinoxaline moiety, and a furan ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKDLWSRNBLGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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